molecular formula C17H15BrO4 B10824120 (E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one

(E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B10824120
M. Wt: 363.2 g/mol
InChI Key: ZUAWSBHESALBJB-VOTSOKGWSA-N
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Description

(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine, methoxy, and hydroxy functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-3,5-dimethoxybenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of the α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one
  • (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
  • (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Comparison: Compared to its analogs, (E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the hydroxy group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15BrO4

Molecular Weight

363.2 g/mol

IUPAC Name

(E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15BrO4/c1-21-15-8-11(9-16(22-2)17(15)18)6-7-14(20)12-4-3-5-13(19)10-12/h3-10,19H,1-2H3/b7-6+

InChI Key

ZUAWSBHESALBJB-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1Br)OC)/C=C/C(=O)C2=CC(=CC=C2)O

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C=CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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